lithium;2-hydroxypropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2-hydroxypropanoate can be synthesized through the neutralization of L-lactic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium at room temperature . The general reaction is as follows:
L-lactic acid+LiOH→Lithium 2-hydroxypropanoate+H2O
Industrial Production Methods
In industrial settings, the production of lithium 2-hydroxypropanoate involves the same neutralization reaction but on a larger scale. The process may include additional purification steps such as crystallization and filtration to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-hydroxypropanoate primarily undergoes substitution reactions due to the presence of the lithium ion. It can also participate in esterification reactions when reacted with alcohols .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions typically occur under mild conditions.
Esterification Reactions: Alcohols and acid catalysts are used, and the reactions are usually conducted under reflux conditions.
Major Products
Substitution Reactions: The major products are lithium salts of the corresponding nucleophiles.
Esterification Reactions: The major products are esters of lactic acid.
Scientific Research Applications
Lithium 2-hydroxypropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lithium 2-hydroxypropanoate in biological systems involves the inhibition of enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These enzymes play crucial roles in various cellular processes, including signal transduction and energy metabolism . By inhibiting these enzymes, lithium 2-hydroxypropanoate can modulate neurotransmitter levels and exert mood-stabilizing effects .
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with mood-stabilizing properties.
Lithium orotate: Used as a dietary supplement for its potential neuroprotective effects.
Uniqueness
Unlike other lithium salts, it is particularly useful in studies involving metabolic processes and enzyme kinetics .
Properties
IUPAC Name |
lithium;2-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQWYZBANWAFMQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C(=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5LiO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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